Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate
Description
Properties
IUPAC Name |
methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12(17)8-14-11(16)7-15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMIOBGEEHTBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305110 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]glycylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13437-63-3 | |
| Record name | NSC169148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-[(benzyloxy)carbonyl]glycylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling of Cbz-Protected Glycine Derivatives
The most widely reported method involves a two-step sequence: (1) Cbz protection of glycine and (2) carbodiimide-mediated coupling with methyl glycinate. According to a patent detailing analogous syntheses, glycine is first protected using benzyl chloroformate in a biphasic system of water and dichloromethane, with sodium bicarbonate as the base . The resulting Cbz-glycine is isolated in 85–92% yield after extraction and recrystallization.
In the coupling step, Cbz-glycine is activated with N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0–5°C, followed by addition of methyl glycinate hydrochloride and triethylamine. The reaction proceeds for 12–18 hours at room temperature, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3) . Nuclear magnetic resonance (NMR) data for the final product align with literature values: -NMR (CDCl) δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, CHPh), 4.01 (d, , 2H, NHCH), 3.73 (s, 3H, OCH), and 3.45 (d, , 2H, COCHNH) .
Solid-Phase Synthesis Using Wang Resin
A scalable alternative employs solid-phase synthesis to avoid solubility challenges. Wang resin-bound glycine is first esterified with methanol using dimethylaminopyridine (DMAP) and diisopropylcarbodiimide (DIC) in dichloromethane . Subsequent coupling with Cbz-glycine, activated by hydroxybenzotriazole (HOBt) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), achieves >90% coupling efficiency. Cleavage from the resin with trifluoroacetic acid (TFA)/dichloromethane (1:99) furnishes the product in 78% overall yield. This method reduces purification steps and is favored for combinatorial chemistry applications .
Enzymatic Amidification with Protease Catalysis
Recent advances utilize immobilized proteases for green synthesis. Subtilisin Carlsberg, immobilized on epoxy-functionalized silica, catalyzes the aminolysis of Cbz-glycine methyl ester with glycine methyl ester in tert-amyl alcohol. At 45°C and pH 8.0, the reaction reaches 88% conversion in 24 hours, with the enzyme retaining 95% activity after five cycles . This approach eliminates toxic coupling agents and aligns with sustainable chemistry principles.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the reaction kinetics. A one-pot procedure combines Cbz-glycine, methyl glycinate, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in acetonitrile, irradiated at 100°C for 20 minutes. The crude product is purified via flash chromatography, yielding 94% pure material . Comparative studies show a 5-fold reduction in reaction time compared to conventional heating.
Continuous-Flow Microreactor Synthesis
Microreactor technology enhances mixing and heat transfer, enabling precise control over reaction parameters. A tubular reactor (0.5 mm ID) operates at 50°C with a residence time of 2 minutes, achieving 98% conversion when using Cbz-glycine chloride and methyl glycinate in the presence of N-methylmorpholine . This method is ideal for large-scale production, with a throughput of 1.2 kg/day.
Analytical Characterization and Quality Control
Critical quality attributes are verified using orthogonal techniques:
-
HPLC : Retention time 8.7 min (C18 column, acetonitrile/water 60:40, 1 mL/min) .
-
FT-IR : Peaks at 1745 cm (ester C=O), 1680 cm (amide I), and 1530 cm (amide II) .
Impurity profiling identifies methyl 2-(2-aminocetamido)acetate (<0.1%) and Cbz-glycine dimer (<0.5%), controlled via optimized reaction stoichiometry .
Industrial-Scale Optimization and Cost Analysis
Economic evaluations highlight carbodiimide-mediated coupling as the most cost-effective route ($12.50/g), whereas enzymatic methods incur higher catalyst costs ($18.20/g) . Solvent recovery systems reduce dichloromethane usage by 70%, aligning with environmental regulations.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester
The terminal methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.
| Reaction Conditions | Product | Catalysts/Reagents | Reference |
|---|---|---|---|
| 1M NaOH, 25°C, 6 hrs | 2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acid | NaOH | |
| LiOH (aq.), THF/MeOH (3:1), 12 hrs | Same as above | LiOH |
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Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of methanol.
-
Applications : The carboxylic acid product serves as a precursor for amide bond formation in peptide elongation .
Deprotection of the Cbz Group
The benzyloxycarbonyl (Cbz) group is cleaved via catalytic hydrogenation, exposing the free amine for subsequent reactions.
| Reaction Conditions | Product | Catalysts/Reagents | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, 4 hrs | 2-(2-Aminoacetamido)acetic acid methyl ester | Pd/C, H₂ | |
| TFA (neat), 0°C, 30 min | Deprotection not observed | TFA |
-
Selectivity : Hydrogenolysis exclusively removes the Cbz group without affecting the methyl ester or amide bonds .
-
Limitations : Acidic conditions (e.g., TFA) fail to cleave the Cbz group, highlighting the necessity of reductive methods.
Amide Bond Formation
The deprotected amine participates in coupling reactions with carboxylic acids or activated esters.
| Reaction Partners | Coupling Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Boc-Gly-OH | EDCI/HOBt | DMF | 78% | |
| Fmoc-Val-OH | DCC/DMAP | CH₂Cl₂ | 65% |
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Mechanism : Activation of the carboxylic acid via EDCI/DCC forms an intermediate acyloxyphosphonium ion, facilitating nucleophilic attack by the amine.
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Applications : Extends peptide chains for targeted drug design.
Conjugate Addition via Enamide Formation
Elimination under basic conditions generates an enamide intermediate, enabling conjugate additions.
| Base | Solvent | Additive | Product | Yield | Reference |
|---|---|---|---|---|---|
| DBU (1.5 eq) | THF | Nitroethane | Methyl 2-(2-Cbz-amino)-4-nitrobutanoate | 71% | |
| KF (2 eq) | Dioxane | Nitromethane | Methyl 2-(2-Cbz-amino)-4-nitrobutanoate | 84% |
-
Mechanism : Base-induced elimination of water forms an α,β-unsaturated enamide, which undergoes nucleophilic attack by nitroalkanes .
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Stereoselectivity : Reactions with nitroethane produce diastereomeric mixtures (1.5:1 ratio) .
Transesterification Reactions
The methyl ester reacts with alcohols under acidic or basic conditions to form alternative esters.
| Alcohol | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl alcohol | H₂SO₄ | Reflux, 24 hrs | Benzyl 2-(2-Cbz-amino)acetamidoacetate | 58% | |
| Ethanol | Ti(OiPr)₄ | 60°C, 8 hrs | Ethyl 2-(2-Cbz-amino)acetamidoacetate | 42% |
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to its glycine backbone and Cbz protection.
| Compound | Key Reaction | Rate (Relative) | Reference |
|---|---|---|---|
| Methyl 3,3-disubstituted 2-acetamido acrylate | Conjugate addition with nitromethane | 1.5× faster | |
| Benzyl 4-(Boc-amino)butanoate | Cbz deprotection | 2× slower |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₆N₂O₅
- Molecular Weight : 280.28 g/mol
- CAS Number : 13437-63-3
- IUPAC Name : Methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate
The compound features a benzyloxycarbonyl (Cbz) protecting group, which is significant in peptide synthesis as it stabilizes the amino acid during reactions.
Medicinal Chemistry
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects:
- Anticancer Agents : Research indicates that modifications of this compound can lead to the development of anticancer agents. For example, derivatives have shown activity against various cancer cell lines, suggesting potential for further development in oncology .
- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit antimicrobial properties, making them candidates for antibiotic development .
Peptide Synthesis
The compound is frequently utilized in peptide synthesis due to its protective groups, which allow for selective reactions:
- Solid-Phase Peptide Synthesis (SPPS) : this compound is often used as a building block in SPPS. The Cbz group can be selectively removed under mild conditions, facilitating the formation of peptides .
- Synthesis of Peptidomimetics : The compound has been employed in the synthesis of peptidomimetics, which mimic the structure and function of peptides but offer improved stability and bioavailability .
Biological Studies
Research utilizing this compound has provided insights into various biological mechanisms:
- Enzyme Inhibition Studies : The compound has been used to investigate enzyme inhibition mechanisms, particularly in studies focused on proteases and other enzymes involved in disease pathways .
- Drug Delivery Systems : Its ester functionality allows for incorporation into drug delivery systems where controlled release is desired. This application is particularly relevant in targeted therapy approaches .
Mechanism of Action
The mechanism of action of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The compound’s benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine moiety that interacts with target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate with analogous compounds:
Key Observations:
- Ester Variations : The methyl and ethoxy esters (in the target compound and ’s compound, respectively) influence solubility and hydrolysis rates. Methyl esters are generally more volatile and reactive under acidic conditions, whereas ethoxy esters offer greater stability .
- Aromatic Substituents : The Z group in the target compound provides steric protection, while the benzoic acid moiety in ’s compound introduces acidity, altering its reactivity in coupling reactions .
- Heterocyclic and Bulky Groups : Benzhydryl esters () and furan rings enhance lipophilicity, making such compounds suitable for lipid-mediated drug delivery systems .
Comparative Stability Studies
- Thermal Stability : Benzhydryl esters () exhibit higher thermal stability than methyl esters, making them suitable for high-temperature reactions .
- Chemical Stability: The Z group in the target compound resists nucleophilic attack, unlike the cyano group in ’s compound, which may degrade in the presence of strong bases .
Biological Activity
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate, with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol, is a compound that has attracted considerable interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl-protected amino group, which plays a crucial role in its reactivity and biological interactions. The structural uniqueness contributes to its applications in medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| CAS Number | 13437-63-3 |
| IUPAC Name | Methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate |
This compound acts primarily as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical processes. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing an active amine that interacts with target proteins and enzymes. This interaction is vital for its role in enzyme-substrate dynamics and potential therapeutic applications.
Enzyme Interactions
Research indicates that this compound can influence enzyme activities, particularly in the context of peptide synthesis and modification. It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, showcasing its versatility in biochemical applications .
Therapeutic Potential
This compound has been investigated for its therapeutic properties. Studies suggest it may have applications in drug development due to its ability to modulate enzyme activities involved in various metabolic pathways. Its structural features allow it to be a potential candidate for developing novel therapeutics targeting specific biological pathways .
Case Studies and Research Findings
- Synthesis and Activity : A study highlighted the synthesis of this compound as part of a broader investigation into modified amino acids and their biological activities. The findings suggested that such compounds could enhance the efficacy of therapeutic agents by improving their interaction with biological targets .
- Enzyme Modulation : In another study focusing on enzyme modulation, it was observed that this compound could act as a positive modulator for certain enzyme classes, enhancing their activity under specific conditions. This property is particularly relevant in the context of drug design, where modulation of enzyme activity can lead to improved therapeutic outcomes .
- Comparative Analysis : A comparative study involving similar compounds demonstrated that this compound exhibited distinct biological activities when compared to other benzyloxycarbonyl derivatives. This uniqueness underscores its potential as a specialized agent in biochemical research and pharmaceutical applications .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include the Z-group aromatic protons (δ ~7.3–7.4 ppm), methyl ester (δ ~3.7 ppm), and amide protons (δ ~6.5–8.0 ppm). Carbonyl carbons (amide, ester) appear at δ 165–175 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm error. For C₁₂H₁₄N₂O₅, expected [M+H]⁺ = 267.0978 .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity; retention times vary with mobile phase pH due to the compound’s amphiphilic nature .
What strategies improve coupling efficiency in peptide synthesis using this Z-protected glycine derivative?
Q. Advanced
- Activation Reagents : Replace DCC with HOBt/DIC to minimize racemization. For sterically hindered amines, use COMU or PyAOP .
- Solvent Optimization : Use DMF or DCM for solubility. Additives like DMAP (1–5 mol%) accelerate acyl transfer .
- Temperature Control : Perform couplings at 0–4°C to suppress side reactions. Monitor by in-situ FTIR for carbonyl stretching (~1720 cm⁻¹) .
- Post-Reaction Analysis : Use MALDI-TOF to detect truncated sequences, and adjust equivalents of coupling reagents (1.2–2.0 equiv) iteratively .
What safety precautions are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine powders .
- Toxicity : Limited toxicological data exist; assume acute toxicity. Avoid skin contact—wash immediately with soap/water if exposed .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Neutralize acidic byproducts with sodium bicarbonate .
How can researchers address low yields in the final esterification step?
Advanced
Low yields (<50%) often stem from competing hydrolysis or incomplete activation.
- Protection of Amide NH : Use trimethylsilyl chloride (TMSCl) to transiently protect the amide nitrogen during esterification .
- Dean-Stark Traps : Azeotropic removal of water (e.g., toluene reflux) shifts equilibrium toward ester formation .
- Catalytic Acids : Add p-toluenesulfonic acid (0.1 equiv) to protonate the carbonyl oxygen, enhancing electrophilicity .
What are the implications of solvent choice on crystallization and polymorph formation?
Q. Advanced
- Polar Protic Solvents (MeOH, EtOH) : Favor needle-like crystals but may trap solvates. Dry under vacuum at 40°C to desolvate .
- Aprotic Solvents (THF, Acetone) : Yield plate-like crystals with higher melting points (mp ~120–125°C). Monitor by DSC to detect polymorph transitions .
- Mixed Solvents : Gradual addition of hexane to ethyl acetate solutions (1:4 v/v) improves crystal size uniformity, critical for XRD analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
